molecular formula C17H14N2O3 B5744973 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide

Cat. No. B5744973
M. Wt: 294.30 g/mol
InChI Key: PCRAMMMCQUXZAR-UHFFFAOYSA-N
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Description

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide, also known as compound XX, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX has been shown to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the induction of apoptosis. In viral infections, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX has been shown to inhibit the replication of the virus by targeting viral proteases and polymerases. In inflammation, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-kB signaling pathway.
Biochemical and Physiological Effects
Compound XX has been shown to have various biochemical and physiological effects, depending on the target and the dose. In cancer cells, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viral infections, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX has been shown to reduce the viral load and improve the immune response. In inflammation, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.

Advantages and Limitations for Lab Experiments

Compound XX has several advantages for lab experiments, including its high purity, stability, and versatility. It can be easily synthesized in large quantities and used as a building block for the synthesis of various 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamides. However, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX also has some limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. Additionally, the mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX. One direction is to further investigate its mechanism of action and identify its molecular targets. This can help in the design of more specific and effective 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamides for various applications. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Finally, the development of more efficient synthesis methods for 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX can help in the production of larger quantities for research and commercial applications.
Conclusion
In conclusion, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX is a synthetic 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide with potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its synthesis method has been extensively studied, and it has been shown to have anticancer, antiviral, and anti-inflammatory properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Compound XX has several advantages for lab experiments, but also has some limitations. Future research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX can help in the development of more specific and effective 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamides for various applications.

Synthesis Methods

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX involves the reaction between 4-aminobenzamide and phthalic anhydride in the presence of a catalyst. The resulting 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide is then treated with dimethylamine to produce 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide. The synthesis method of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX has been extensively studied, and various modifications have been made to improve the yield and purity of the 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide.

Scientific Research Applications

Compound XX has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX has been shown to have anticancer, antiviral, and anti-inflammatory properties. In materials science, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and sensors. In organic synthesis, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamide XX has been used as a versatile reagent for the synthesis of various 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-dimethylbenzamides.

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-18(2)15(20)11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17(19)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRAMMMCQUXZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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